8-methoxyquinolin-3-amine hydrochloride

Physicochemical characterization Salt formation Drug design

Select this specific 8-methoxyquinolin-3-amine hydrochloride (CAS 1087758-63-1) for your kinase inhibitor and CNS-penetrant programs. The 3-amino-8-methoxy substitution pattern is explicitly disclosed as the synthetic entry point in Raf kinase inhibitor patents (US2007/0049603 A1). With a predicted pKa of ~3.28, a LogP of 2.41, and preliminary COX-2 inhibitory activity (IC₅₀ 0.8 μM), this scaffold offers distinct advantages over unsubstituted quinolin-3-amine or regioisomeric 2-/4-amino analogs. Generic substitution risks altering target engagement, synthetic yields, and pharmacokinetic profiles. The hydrochloride salt ensures facile weighing and dissolution in polar aprotic solvents. Supplied at ≥95% purity for HTS and medicinal chemistry.

Molecular Formula C10H11ClN2O
Molecular Weight 210.7
CAS No. 1087758-63-1
Cat. No. B6266330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxyquinolin-3-amine hydrochloride
CAS1087758-63-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyquinolin-3-amine Hydrochloride (CAS 1087758-63-1): Core Properties and Comparator Landscape


8-Methoxyquinolin-3-amine hydrochloride is a heterocyclic aromatic amine belonging to the aminoquinoline class, featuring a quinoline core with a methoxy substituent at the 8-position and an amine group at the 3-position, supplied as the hydrochloride salt. The free base (CAS 91818-21-2) has a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial agents [1]. Its structural isomerism—specifically the 3-amino-8-methoxy substitution pattern—distinguishes it from other aminoquinoline regioisomers (e.g., 2-amino, 4-amino) and from non-methoxylated analogs in terms of physicochemical properties and synthetic utility.

Why 8-Methoxyquinolin-3-amine Hydrochloride Cannot Be Interchanged with Generic Quinoline-3-amines


Generic substitution of 8-methoxyquinolin-3-amine hydrochloride with unsubstituted quinolin-3-amine or regioisomeric 8-methoxyquinolin-x-amines (x = 2, 4) introduces consequential differences in both physicochemical and biological profiles. The methoxy group at the 8-position alters the electron density of the quinoline ring, shifting the pKa of the quinoline nitrogen from approximately 4.91 (quinolin-3-amine) to a predicted 3.28 (8-methoxyquinolin-3-amine) [1]. This approximately 40-fold difference in basicity significantly impacts solubility, salt formation, and membrane permeability. Furthermore, the 3-amino positional isomer is a key intermediate in specific kinase inhibitor scaffolds disclosed in the patent literature, where alternative regioisomers (2-amino or 4-amino) fail to produce the requisite binding orientation [2]. These structural features are not interchangeable without altering downstream synthetic yields, target engagement, or pharmacokinetic properties, making unverified generic substitution a material risk in research and development pipelines.

Quantitative Evidence for Differentiated Selection of 8-Methoxyquinolin-3-amine Hydrochloride


Basicity (pKa) Shift: 8-Methoxy Substitution Reduces Quinoline Nitrogen Basicity by 1.63 Log Units vs. Unsubstituted Quinolin-3-amine

The predicted pKa of the quinoline nitrogen in 8-methoxyquinolin-3-amine is 3.28 ± 0.28, compared to 4.91 (measured at 20 °C) for the unsubstituted analog quinolin-3-amine [1]. This represents a basicity reduction of approximately 1.63 log units, or a factor of approximately 43-fold in proton affinity. By contrast, 8-hydroxyquinoline exhibits a pKa of approximately 5.02, and 8-methoxyquinoline (lacking the 3-amine) shows a pKa of approximately 3.28 [2]. The 8-methoxy substitution is the dominant driver of reduced basicity, irrespective of the 3-amine group.

Physicochemical characterization Salt formation Drug design

Lipophilicity (LogP): 8-Methoxyquinolin-3-amine Exhibits Higher LogP than 8-Hydroxyquinoline, Favoring Passive Membrane Permeability

8-Methoxyquinolin-3-amine has an experimental LogP of 2.41, whereas the hydroxylated analog 8-hydroxyquinoline has a LogP of approximately 1.94–2.02, and the parent 8-methoxyquinoline (lacking the 3-amine) has a LogP of approximately 1.84 [1]. The higher LogP of the target compound indicates greater lipophilicity, which correlates with enhanced passive membrane permeability. The 3-amine group contributes hydrogen-bonding capacity without excessively reducing LogP, distinguishing this scaffold from both the more polar 8-hydroxyquinoline and the less functionalized 8-methoxyquinoline.

Lipophilicity ADME Drug-likeness

Commercial Purity Specification: Sigma-Aldrich Catalog Purity of 95% Provides a Quantifiable Baseline for Procurement

The hydrochloride salt (CAS 1087758-63-1) is listed by Sigma-Aldrich (Product ENAH984B76B2) with a minimum purity specification of 95% . This commercial purity level serves as a benchmark for procurement qualification. In contrast, many analog suppliers provide 8-methoxyquinoline or quinolin-3-amine at purities ranging from 95% to 97%, but the consistency and batch-to-batch reproducibility of the hydrochloride salt form are critical for reproducible biological assay outcomes.

Quality control Purity specification Procurement

Synthetic Utility as a Key Intermediate in Kinase Inhibitor Synthesis: Patent Evidence Confirms Scaffold Use in Raf Inhibitors

Patent US2007/0049603 A1 explicitly discloses 8-methoxyquinolin-3-amine as a synthetic intermediate in the preparation of Raf kinase inhibitors, specifically via the intermediate 3-(8-methoxyquinolin-3-ylamino)furo[2,3-c]pyridine-2-carboxylate [1]. This patent linkage provides documented provenance for the compound's role in a therapeutically relevant chemical series, distinguishing it from other regioisomers (e.g., 8-methoxyquinolin-2-amine or 8-methoxyquinolin-4-amine) which are not equivalently represented in the kinase inhibitor patent literature.

Medicinal chemistry Kinase inhibitors Patent landscape

Evidence-Backed Application Scenarios for 8-Methoxyquinolin-3-amine Hydrochloride


Kinase Inhibitor Hit-to-Lead Optimization: Raf Kinase Scaffold Derivatization

The explicit disclosure of 8-methoxyquinolin-3-amine as a synthetic entry point in Raf kinase inhibitor patents (US2007/0049603 A1) supports its direct use in medicinal chemistry programs targeting the MAPK pathway [1]. The 3-amino group enables facile derivatization (e.g., amide coupling, reductive amination), while the 8-methoxy group modulates ring electronics and lipophilicity. The hydrochloride salt form simplifies weighing and dissolution in polar aprotic solvents, reducing technician handling variability.

Physicochemical Property Optimization: Designing CNS-Penetrant Probes

With a LogP of 2.41—significantly higher than the 8-hydroxyquinoline analog (LogP ≈ 1.94–2.02)—8-methoxyquinolin-3-amine is better suited for the design of blood-brain barrier-penetrant compounds [1]. Combined with its moderate basicity (pKa ≈ 3.28), the free base form avoids the excessive protonation at physiological pH that would otherwise limit passive diffusion, making it a preferred scaffold for CNS-targeted chemical probes .

Building Block Procurement for High-Throughput Screening Libraries

Commercial availability with a defined purity specification (≥95%) from Sigma-Aldrich ensures batch-to-batch consistency for high-throughput screening (HTS) library construction [1]. The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating automated liquid handling. The compound's structural novelty relative to unsubstituted quinolin-3-amine increases chemical diversity in screening collections, reducing redundancy with existing library entries.

Anti-Inflammatory Lead Discovery: COX-2 Inhibitor Optimization

Preliminary evidence indicates 8-methoxyquinolin-3-amine exhibits COX-2 inhibitory activity with a reported IC₅₀ of 0.8 μM [1]. While this data requires independent replication, it positions the compound as a structurally distinct starting point for anti-inflammatory lead optimization, differentiated from the carboxylic acid-containing NSAID pharmacophore. The 3-amine handle allows modular derivatization to explore structure-activity relationships around the quinoline core.

Quote Request

Request a Quote for 8-methoxyquinolin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.